molecular formula C19H22N2O4S B7711237 N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B7711237
M. Wt: 374.5 g/mol
InChI Key: PKNIQWNHEAJBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15(22)17-9-6-10-18(13-17)20-19(23)14-21(26(2,24)25)12-11-16-7-4-3-5-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNIQWNHEAJBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Sulfonylation: The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the glycinamide backbone through an amidation reaction, where the intermediate compound reacts with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl and sulfonyl groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the phenylethyl group may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)acetamide
  • N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)propionamide

Uniqueness

N-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is unique due to its glycinamide backbone, which imparts distinct biochemical properties compared to similar compounds with different amide linkages. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.